1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
1,7,9-Trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a tricyclic heterocyclic compound characterized by a fused purine-dione core and a triazine ring. The purine-dione system (positions 6 and 8) is fused to the triazine ring at the [3,4-f] bond, forming a rigid bicyclic scaffold. Key structural features include:
- Substituents: Methyl groups at positions 1, 7, and 9, and a phenyl group at position 2.
Properties
IUPAC Name |
1,7,9-trimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-19-13-12(14(23)20(2)16(19)24)22-9-11(10-7-5-4-6-8-10)18-21(3)15(22)17-13/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCMNRSBGWOHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic compound that belongs to the class of triazino-purines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral research. Its molecular formula is C16H16N6O2 with a molecular weight of 324.344 g/mol.
Structure and Properties
The structural characteristics of this compound are essential for understanding its biological activity. The compound features a triazino ring fused with a purine moiety which is known to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N6O2 |
| Molecular Weight | 324.344 g/mol |
| CAS Number | 57509-06-5 |
| Purity | ≥95% |
Anticancer Activity
Research indicates that derivatives of triazino-purines exhibit significant anticancer properties. For instance, studies have reported that certain compounds within this class demonstrate cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the anticancer efficacy of several triazino derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that specific derivatives exhibited IC50 values as low as 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells . This suggests that modifications in the triazino structure can enhance anticancer activity.
Antiviral Activity
The antiviral potential of triazino derivatives has also been explored. Some compounds have shown promising results against viral infections by inhibiting viral replication mechanisms.
Research Findings:
Recent studies have highlighted the ability of triazino derivatives to inhibit HIV replication in vitro. For example, specific modifications led to compounds that inhibited the activity of reverse transcriptase with IC50 values reported in the nanomolar range . This positions these compounds as potential candidates for further antiviral drug development.
The biological activity of this compound is believed to be linked to its ability to interact with nucleic acids and inhibit key enzymes involved in cell proliferation and viral replication. The triazino-purine structure allows for specific binding to DNA/RNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations :
- Substituent Diversity : The phenyl group at position 3 is common in several analogs (e.g., ), but halogenated (4-chlorophenyl) or extended side chains (piperazinyl ethyl) introduce variations in steric and electronic properties.
- Methyl Group Positioning : Methyl groups at 1, 7, and 9 (target compound) vs. 3, 4, and 9 () may influence ring conformation and intermolecular interactions.
Triazino[3,4-e]purine Derivatives
Compounds with triazine fused at the [3,4-e] position (vs. [3,4-f] in the target compound) exhibit distinct biological profiles:
- Antitumor Activity: 4-Imino-6,8-dihydro-[1,2,4]triazino[3,4-e]purine-7,9(1H,4H)-dione (53) demonstrated potent growth inhibition (<32%) against MCF-7 breast cancer cells .
- Synthesis: Prepared via diazonium salt intermediates and cyclocondensation, similar to triazino[3,4-f] derivatives but differing in ring fusion position .
Structural Impact: The [3,4-e] vs.
Purine-Dione Derivatives Without Triazine Rings
Table 2: Comparison with Purine-Dione Scaffolds
Key Differences :
- Biological Targets: Methylxanthines like theophylline target phosphodiesterase (PDE) and adenosine receptors, while triazino-purine derivatives may interact with nucleic acid synthesis pathways (e.g., antitumor activity in ).
Q & A
Q. Table 1: Key Reaction Parameters for Methylation Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | <70°C avoids decomposition |
| Methyl iodide (eq.) | 1.2–1.5 | >1.5 eq. increases impurities |
| Reaction time | 4–6 hours | Shorter times lead to incomplete methylation |
Q. Table 2: Comparative Bioactivity of Structural Analogues
| Compound | Target (IC₅₀, µM) | Selectivity Index (Cancer/Normal Cells) |
|---|---|---|
| Parent compound | 18.3 (Kinase X) | 12.5 |
| 3-Fluoro analogue | 9.8 (Kinase X) | 8.7 |
| 3-NO₂ analogue | 32.1 (Kinase X) | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
